molecular formula C12H15N3O2S B1220719 N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide CAS No. 84478-11-5

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide

Cat. No.: B1220719
CAS No.: 84478-11-5
M. Wt: 265.33 g/mol
InChI Key: PJWUXKNZVMEPPH-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide is a member of isoquinolines and a sulfonamide.

Biochemical Analysis

Biochemical Properties

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide plays a crucial role in biochemical reactions by inhibiting protein kinases. It interacts with enzymes such as PKA, protein kinase G (PKG), and other cyclic nucleotide-dependent kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the phosphorylation process, which is essential for regulating various cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits PKA, leading to altered phosphorylation states of key signaling proteins. This inhibition affects downstream signaling pathways, such as the cAMP-dependent pathway, which plays a vital role in regulating cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of protein kinases. This binding inhibits the enzyme’s activity by preventing ATP from accessing the active site. As a result, the transfer of phosphate groups to target proteins is blocked, leading to altered phosphorylation states and disrupted cellular signaling. The compound’s interaction with PKA and other kinases is reversible, allowing for precise control over kinase activity in experimental settings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged alterations in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal inhibition of kinase activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with protein kinases. The compound affects metabolic flux by altering the phosphorylation states of key metabolic enzymes. This modulation can lead to changes in metabolite levels and overall cellular metabolism. The compound’s interaction with cofactors such as ATP is essential for its inhibitory activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications. Its localization to specific organelles, such as the nucleus or mitochondria, can influence its inhibitory activity and impact on cellular processes .

Properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12/h2-6,9,13,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWUXKNZVMEPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233454
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-11-5
Record name N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX277E49WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 100 ml of ethanol was dissolved 2.0 g of N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide, i.e., Compound (65) as obtained in Example 16, and to the solution was added 0.2 g of 10% palladium-carbon. Then the solution was vigorously stirred at a temperature of 20° C. to 25° C. in a hydrogen stream of 2.0 to 2.5 atm. for 5 hours. After the palladium-carbon was separated from the reaction solution by filtration, the reaction solution was concentrated to dryness to give 0.95 g of N-(2-methylaminoethyl)-5-isoquinolinesulfonamide, i.e., Compound (14) in a yield of 64%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Compound ( 65 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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